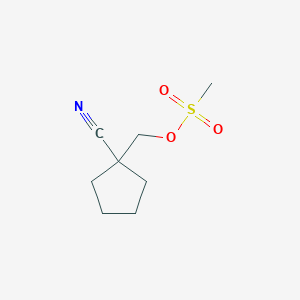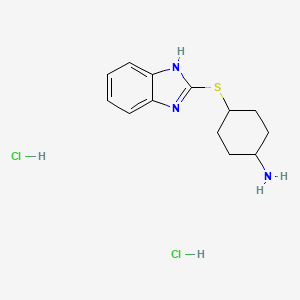
4-(1H-Benzimidazol-2-ylsulfanyl)cyclohexan-1-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1H-Benzimidazol-2-ylsulfanyl)cyclohexan-1-amine;dihydrochloride” is a versatile material used in scientific research. It has a CAS Number of 2171287-85-5 and a molecular weight of 283.82 . The IUPAC name for this compound is (1s,4s)-4-((1H-benzo[d]imidazol-2-yl)thio)cyclohexan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Molecular Structure Analysis
The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . The InChI Code for the compound is 1S/C13H17N3S.ClH/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13;/h1-4,9-10H,5-8,14H2,(H,15,16);1H/t9-,10+; .Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.82 . It is a powder at room temperature . The compound’s InChI Code is 1S/C13H17N3S.ClH/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13;/h1-4,9-10H,5-8,14H2,(H,15,16);1H/t9-,10+; .Applications De Recherche Scientifique
Anticancer Activity
Benzimidazole derivatives, including the compound , have been extensively studied for their anticancer properties. They can interact with various biological targets and disrupt cancer cell proliferation. The thiosemicarbazone moiety present in this compound is known to exhibit anticancer activity, potentially making it a candidate for drug development in oncology .
Anti-HIV Properties
Research has indicated that thiosemicarbazones, which are part of the compound’s structure, show promise in anti-HIV treatments. They can inhibit the replication of the virus and may serve as a basis for developing new antiretroviral drugs .
Anticonvulsant Effects
The benzimidazole nucleus is recognized for its anticonvulsant effects. Compounds with this structure can be used to manage seizures and are being explored for their potential in treating epilepsy .
Antimalarial Applications
Thiosemicarbazones have antimalarial properties, and their incorporation into benzimidazole derivatives could lead to the development of new antimalarial agents. This is particularly important in the search for treatments against drug-resistant strains of malaria .
Anti-inflammatory Uses
The compound’s structure suggests it may have anti-inflammatory uses. Benzimidazole derivatives can modulate the body’s inflammatory response, which is beneficial in treating various chronic inflammatory diseases .
Enzymatic Inhibition
Benzimidazole compounds are known to act as enzyme inhibitors. They can bind to enzymes and inhibit their activity, which is a valuable trait in the design of drugs for conditions like hypertension and other cardiovascular diseases .
Safety and Hazards
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)cyclohexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.2ClH/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13;;/h1-4,9-10H,5-8,14H2,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATDRDIKEMUMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)SC2=NC3=CC=CC=C3N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

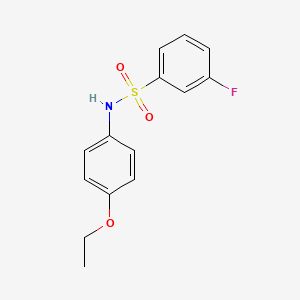
![N-[[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2951613.png)
![2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2951617.png)


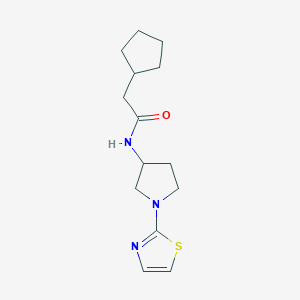

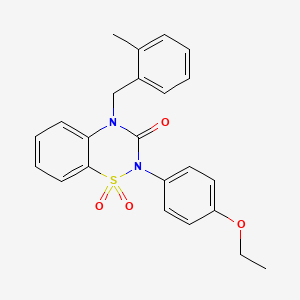
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2951625.png)

![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951629.png)

